molecular formula C16H19NO B1420471 3-(3,5-Dimethyl-4-ethoxyphenyl)aniline CAS No. 1187386-08-8

3-(3,5-Dimethyl-4-ethoxyphenyl)aniline

Cat. No.: B1420471
CAS No.: 1187386-08-8
M. Wt: 241.33 g/mol
InChI Key: OUHDFRUQYIMXTP-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-4-ethoxyphenyl)aniline is an organic compound belonging to the class of aromatic amines. It possesses an aniline group attached to a central benzene ring at the 3rd position. This benzene ring is further substituted with two methyl groups at positions 3 and 5, and an ethoxy group at position 4. The molecular formula of this compound is C16H19NO, and it has a molecular weight of 241.33 g/mol .

Mechanism of Action

Target of Action

The primary targets of 3-(3,5-Dimethyl-4-ethoxyphenyl)aniline are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . As research progresses, we will gain a better understanding of how this compound affects cellular processes and molecular interactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-4-ethoxyphenyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-4-ethoxyphenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted anilines, quinones, and other aromatic derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(3,5-Dimethyl-4-ethoxyphenyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these substituents provides a distinct set of properties that differentiate it from other similar compounds .

Properties

IUPAC Name

3-(4-ethoxy-3,5-dimethylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-4-18-16-11(2)8-14(9-12(16)3)13-6-5-7-15(17)10-13/h5-10H,4,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHDFRUQYIMXTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)C2=CC(=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674924
Record name 4'-Ethoxy-3',5'-dimethyl[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-08-8
Record name 4'-Ethoxy-3',5'-dimethyl[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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